MK-0668
Description
Classification as a Chemical Compound for Biological Investigation
MK-0668 is classified as a small molecule compound utilized in biological investigations. Its chemical formula is C₃₁H₃₀Cl₂N₆O₆S, with an average molecular weight of 685.58 and a monoisotopic weight of 684.1324593. drugbank.com A related form, this compound mesylate, has the chemical formula C₃₂H₃₄Cl₂N₆O₉S₂ and a molecular weight of 781.7 g/mol . nih.gov These properties are key to its characterization and use in research settings.
Historical Context of its Discovery and Preclinical Development (e.g., as an integrin antagonist)
The discovery and preclinical development of this compound are rooted in the effort to identify potent antagonists of very late antigen-4 (VLA-4), also known as integrin α₄β₁. nih.govpatsnap.com Integrins, including VLA-4, are a family of transmembrane receptors crucial for cell adhesion to the extracellular matrix and other cells, playing significant roles in various biological processes and diseases. pnas.orgfrontiersin.org VLA-4 is particularly involved in the adhesion and trafficking of leukocytes. drugbank.commdpi.com
Research aimed at developing small molecule α₄ integrin antagonists has been pursued for potential therapeutic applications in inflammatory diseases. researchgate.net this compound emerged from this research, identified as an extremely potent and orally active antagonist of VLA-4. nih.gov Its discovery involved incorporating specific chemical modifications, such as an amino substituent on the proline fragment of an initial lead structure, to achieve high potency against the unactivated form of VLA-4. nih.gov This potency was found to be sufficient to potentially overcome pharmacokinetic challenges often associated with this class of antagonists, demonstrating sustained activity in preclinical species after oral administration, as measured by receptor occupancy. nih.gov
Significance of this compound in Understanding Integrin Biology and Signaling Pathways
This compound's function as a potent α₄β₁ integrin antagonist makes it a valuable tool in academic research for dissecting the roles of this specific integrin in various biological processes. Integrins are known to mediate bidirectional signaling, transmitting signals from the extracellular matrix into the cell ("outside-in" signaling) and from the cell interior to the extracellular environment ("inside-out" signaling), which regulates their ligand-binding affinity. frontiersin.orgsinobiological.com
By blocking the activity of VLA-4, this compound allows researchers to study the downstream effects of inhibiting this integrin's interactions. This includes investigating its involvement in cell adhesion, migration, and the activation of intracellular signaling pathways. sinobiological.comnih.govd-nb.info Research has shown that integrins cooperate with other receptors, such as receptor tyrosine kinases (RTKs), to activate crucial signaling pathways like the Ras-ERK and PI3K-AKT pathways, which are involved in cell proliferation and survival. nih.gov Understanding how antagonists like this compound modulate these interactions provides insights into the complex signaling networks regulated by integrins.
Studies using integrin antagonists contribute to understanding how integrin-mediated adhesion strength is regulated through mechanisms like integrin clustering and conformational changes. frontiersin.org Furthermore, investigating the effects of this compound can shed light on the specific contributions of α₄β₁ integrin to cellular behaviors in the context of immune responses, inflammation, and potentially other physiological and pathological conditions where VLA-4 plays a role. patsnap.commdpi.com
The use of compounds like this compound in preclinical studies provides detailed research findings on the functional consequences of inhibiting specific integrin subtypes, contributing to the broader knowledge base of integrin biology and signaling.
Table 1: Key Properties of this compound and this compound Mesylate
| Property | This compound | This compound Mesylate | Source |
| Chemical Formula | C₃₁H₃₀Cl₂N₆O₆S | C₃₂H₃₄Cl₂N₆O₉S₂ | drugbank.com, nih.gov |
| Average Mol. Weight | 685.58 g/mol | 781.68 g/mol | drugbank.com, drugbank.com |
| Monoisotopic Weight | 684.1324593 Da | 780.1205744 Da | drugbank.com, nih.gov |
| PubChem CID | 11433918 | 91827078 | nih.gov |
| CAS Number | Not Available | 865111-04-2 | drugbank.com, drugbank.com |
| UNII | DB15791 | 26L31S18ZX | drugbank.com, drugbank.com |
| Classification | Small Molecule | Small Molecule | drugbank.com, drugbank.com |
| Biological Activity | Integrin α₄β₁ antagonist | Integrin α₄β₁ antagonist | patsnap.com, genecards.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
865110-07-2 |
|---|---|
Molecular Formula |
C31H30Cl2N6O6S |
Molecular Weight |
685.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1 |
InChI Key |
USYYNLPEWBGIMJ-ICTDUYRTSA-N |
Isomeric SMILES |
C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
Canonical SMILES |
C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 0668 MK-0668 MK0668 N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine |
Origin of Product |
United States |
Molecular Characterization and Structure Activity Relationship Sar Studies
Key Structural Motifs and Their Contribution to Biological Activity
The core structure of sitagliptin (B1680988) is characterized by a triazolopyrazine ring. acs.org This heterocyclic system is fundamental for the compound's interaction with the DPP-4 enzyme binding site. acs.org Attached to this core are other crucial functional groups that contribute significantly to its biological activity and selectivity.
A prominent feature is the trifluorophenyl group. The fluorine atoms on this phenyl ring are reported to enhance the metabolic stability of the drug and increase its binding affinity for the DPP-4 enzyme. acs.org
Another essential motif is the amine group. This group is critical for the pharmacological activity of sitagliptin, participating in key interactions within the enzyme's active site. acs.org Specifically, the amino group is known to form a salt bridge with carboxylated groups of glutamate (B1630785) residues (Glu205 and Glu206) and interacts with tyrosine residue (Tyr662) within the DPP-4 binding site. wikipedia.org The trifluoromethyl group also plays a role in binding, interacting with residues such as Arg358 and Ser209. wikipedia.org
Stereochemical Aspects Influencing Compound Potency and Selectivity
Stereochemistry is a critical factor influencing the biological activity and selectivity of MK-0668. Sitagliptin possesses one chiral center, leading to the existence of enantiomers. europa.eu The R-enantiomer is the active substance utilized as the drug. europa.eu
The importance of stereochemistry was highlighted during the early stages of DPP-4 inhibitor research. For instance, studies on isoleucyl thiazolidide, a related compound series, revealed that while both the L-threo and allo stereoisomers showed similar affinity for DPP-4 and in vivo efficacy, the allo isomer exhibited significantly higher toxicity. wikipedia.org Further investigation attributed this toxicity difference not to selective DPP-4 inhibition but to the greater inhibition of related proline peptidases, specifically DPP8 and DPP9, by the allo isomer. wikipedia.orgnih.gov This finding underscored the necessity of developing highly selective inhibitors to avoid off-target toxicities, emphasizing the crucial role of stereochemistry in achieving the desired selectivity profile for DPP-4 over other related enzymes. nih.gov
Biological Target Identification and Characterization
Primary Molecular Target: Very Late Antigen-4 (VLA-4 / Integrin α4β1)
The principal molecular target of MK-0668 has been identified as Very Late Antigen-4 (VLA-4), a heterodimeric cell surface receptor also known as Integrin α4β1 unibo.itnih.govnih.gov. VLA-4 is a member of the integrin family of adhesion molecules, which are pivotal in mediating cell-to-cell and cell-to-extracellular matrix interactions unibo.itharvard.edu. The interaction between VLA-4 and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, is a key process in the trafficking and recruitment of leukocytes to sites of inflammation nih.govwikipedia.orgfrontiersin.orgnih.gov. By targeting VLA-4, compounds like this compound can allosterically antagonize these interactions, thereby modulating immune responses nih.gov.
VLA-4 is a transmembrane protein composed of two non-covalently associated glycoprotein subunits: an alpha (α) subunit and a beta (β) subunit harvard.edu. Specifically, VLA-4 consists of the integrin alpha 4 (α4) subunit, also known as CD49d, and the integrin beta 1 (β1) subunit, also known as CD29 wikipedia.org. The α4 subunit has a molecular weight of approximately 150 kDa and can sometimes be cleaved into two noncovalently associated fragments of 80 kDa and 70 kDa wikipedia.orgresearchgate.net. The β1 subunit has a molecular weight of around 150 kDa wikipedia.org. The genes encoding these subunits are ITGA4 and ITGB1, respectively wikipedia.org. The α4 subunit is unique in that it can also pair with the β7 integrin subunit frontiersin.org.
| Subunit Name | Alternative Names | Gene Symbol | Molecular Weight |
| Integrin alpha 4 (α4) | CD49d, VLA-4 subunit alpha | ITGA4 | ~150 kDa |
| Integrin beta 1 (β1) | CD29, Fibronectin receptor subunit beta | ITGB1 | ~150 kDa |
The expression of VLA-4 is predominantly found on hematopoietic cells. It is expressed on the surface of various leukocytes, including T and B lymphocytes, monocytes, eosinophils, basophils, and natural killer cells, but is notably absent on neutrophils unibo.itwikipedia.orgfrontiersin.orgbioxcell.com. VLA-4 is also present on hematopoietic stem and progenitor cells, where it plays a role in their localization and retention within the bone marrow unibo.itwikipedia.org. The expression of VLA-4 on these immune cells allows them to adhere to the vascular endothelium at sites of inflammation, a critical step for their migration into tissues nih.govsemanticscholar.orgoregonstate.edu. In terms of tissue expression, the gene for the α4 subunit, ITGA4, shows enhanced expression in the spleen, appendix, lymph nodes, and bone marrow genecards.orgproteinatlas.org. It is also expressed in vascular smooth muscle cells genecards.orgabcam.com.
| Cell Type | VLA-4 Expression Level | Key Function |
| T Lymphocytes | High on activated cells | Adhesion, Migration, Co-stimulation nih.govwikipedia.orgbioxcell.com |
| B Lymphocytes | Expressed | Adhesion and trafficking wikipedia.orgbioxcell.com |
| Monocytes | Expressed | Adhesion and migration wikipedia.orgfrontiersin.orgbioxcell.com |
| Eosinophils | Expressed | Recruitment to inflammatory sites wikipedia.orgfrontiersin.orgbioxcell.com |
| Basophils | Expressed | Inflammatory responses frontiersin.orgbioxcell.com |
| Natural Killer Cells | Expressed | Immune surveillance wikipedia.orgfrontiersin.orgbioxcell.com |
| Hematopoietic Stem/Progenitor Cells | Expressed | Bone marrow homing and retention unibo.itwikipedia.org |
| Neutrophils | Not Expressed | N/A |
Exploration of Other Potential Biological Interactions (e.g., Integrin α4β7, CTLA4)
Given the structural and functional similarities among integrins, it is plausible that a compound targeting the α4 subunit could interact with other integrins containing this subunit.
Integrin α4β7: The integrin α4 subunit can also form a heterodimer with the β7 subunit, creating integrin α4β7 frontiersin.orgbioxcell.com. This integrin is crucial for lymphocyte homing to mucosal tissues, particularly the gut, through its interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) nih.govmdpi.com. Therapeutic agents that bind to the α4 subunit, such as the monoclonal antibody natalizumab, are known to block the function of both VLA-4 (α4β1) and α4β7 frontiersin.org. Therefore, it is a significant area of investigation to determine the selectivity of this compound and its potential effects on α4β7-mediated processes.
CTLA4: Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4 or CD152) is a key inhibitory receptor expressed on activated T cells and regulatory T cells frontiersin.orgresearchgate.net. It plays a critical role in downregulating immune responses by competing with the co-stimulatory receptor CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells frontiersin.orgnih.gov. While the primary mechanism of this compound is through VLA-4 antagonism, the complex interplay of immune regulation suggests that downstream effects or unforeseen interactions with other key immune modulators like CTLA-4 could be a subject of exploratory research. However, direct binding or functional modulation of CTLA-4 by this compound is not its defined primary mechanism of action.
Mechanism of Action at the Molecular and Cellular Level
Ligand-Receptor Binding Kinetics
The interaction between MK-0668 and its target receptor, VLA-4 (α4β1 integrin), is characterized by specific binding kinetics that contribute to its pharmacological profile.
This compound has been described as having slow dissociation rates from its target, VLA-4. evitachem.comnih.gov The dissociation rate constant (koff) is a critical parameter in ligand-receptor binding kinetics, representing the rate at which a ligand-receptor complex dissociates. excelleratebio.comnih.govnih.gov A slow dissociation rate implies that once this compound is bound to VLA-4, the complex remains stable for a longer duration. excelleratebio.comnih.gov This prolonged binding, often described by a long residence time (1/koff), can have significant implications for sustained pharmacological activity, potentially leading to a more durable effect at the cellular and tissue levels, even if the concentration of the compound in the surrounding environment decreases. excelleratebio.comnih.gov
Receptor occupancy (RO) studies are essential in preclinical development to assess the extent and duration of drug binding to its intended target in vivo. mlm-labs.comdovepress.comresearchgate.net Studies in preclinical species have demonstrated that sustained activity, as measured by receptor occupancy of VLA-4, was achieved following oral administration of this compound. evitachem.comnih.gov This indicates that the binding kinetics, including the slow dissociation rate, translate into a meaningful level of target engagement in living systems, which is crucial for therapeutic efficacy. nih.gov
Downstream Signaling Pathway Modulation
Binding of integrins to their ligands initiates intracellular signaling cascades that regulate various cellular functions. plos.orgnih.govscielo.brnih.gov As a VLA-4 antagonist, this compound modulates these downstream pathways.
Integrins, including VLA-4, play a crucial role in signal transduction by linking the extracellular matrix or other cells to the intracellular cytoskeleton and activating various signaling molecules. nih.govscielo.brnih.gov These cascades involve proteins such as Focal Adhesion Kinase (FAK) and Src family kinases (SRC), which are key players in regulating cell adhesion, migration, and survival. plos.orgnih.govscielo.brnih.gov By inhibiting the interaction between VLA-4 and its ligands, this compound disrupts the initiation or propagation of these integrin-mediated signaling cascades. evitachem.com This disruption can impact downstream events that are dependent on VLA-4 activation.
Beyond blocking ligand binding, VLA-4 (specifically the α4β1 integrin) has been shown to interact with other specific cellular proteins and enzymes, influencing various cellular processes. The β1 integrin subunit, a component of VLA-4, has been implicated in several interactions. For instance, ITGA4:ITGB1 (VLA-4) can bind to fractalkine (CX3CL1) and potentially function as a coreceptor in CX3CR1-dependent fractalkine signaling. drugbank.comuniprot.orgdrugbank.comgenecards.org
Furthermore, ITGA4:ITGB1, along with ITGA5:ITGB1, can bind to PLA2G2A (Phospholipase A2 Group IIA) at a site distinct from the classical ligand-binding site. drugbank.comuniprot.orgdrugbank.comgenecards.org This interaction can induce conformational changes in the integrin, leading to enhanced ligand binding at the classical site. drugbank.comuniprot.orgdrugbank.comgenecards.org
The β1 integrin subunit may also be involved in the upregulation of kinases such as PRKCA (Protein Kinase C Alpha) through binding to KRT1 (Keratin 1). drugbank.comuniprot.orgdrugbank.comgenecards.org Additionally, the β1 integrin, in conjunction with KRT1 and RACK1, can serve as a platform for the activation or inactivation of SRC. drugbank.comuniprot.orgdrugbank.comgenecards.org By antagonizing VLA-4, this compound can interfere with these specific interactions and their downstream consequences on cellular signaling.
Impact on Cellular Adhesion and Migration Processes
Integrin-mediated adhesion to the extracellular matrix and other cells is fundamental for various cellular processes, including cell migration. plos.orgnih.govscielo.br VLA-4's interaction with ligands like VCAM-1 is crucial for cell adhesion and the subsequent migration of various cell types, including leukocytes. evitachem.comgoogle.comdrugbank.comuniprot.orgmdpi.com By inhibiting VLA-4, this compound directly impacts these adhesion events. evitachem.com Disruption of VLA-4 mediated adhesion can lead to reduced cell attachment to substrates or other cells expressing VLA-4 ligands. This, in turn, can significantly impair cellular migration, a process that is highly dependent on dynamic adhesion and deadhesion events mediated by integrins. plos.orgnih.govscielo.br The ability of this compound to interfere with VLA-4 function therefore positions it as a modulator of cellular adhesion and migration processes. google.com
Cellular and Molecular Pharmacology
Effects on Cell Adhesion and Extracellular Matrix Interactions
Cell adhesion, the process by which cells attach to each other and to the extracellular matrix (ECM), is fundamental for tissue structure and function. The ECM is a complex network of proteins and other molecules that provides structural support and influences various cellular processes, including migration and differentiation. weizmann.ac.ilresearchgate.net Integrins are key cell surface receptors that mediate cell adhesion to the ECM, recognizing specific domains within ECM proteins like fibronectin and laminin. weizmann.ac.ilresearchgate.netdrugbank.comnih.gov Different integrins can induce the assembly of morphologically distinct focal adhesions, which are structures that physically link the cytoskeleton to the ECM and play a role in sensing mechanical cues. weizmann.ac.ilnih.govfrontiersin.org While the broad mechanisms of cell adhesion and ECM interaction are well-established, specific detailed research findings on the direct effects of MK-0668 on these processes were not prominently featured in the search results. One patent mentions this compound in the context of VLA-4 (Very Late Antigen-4), an integrin (alpha-4/beta-1) that is a receptor for vascular cell adhesion molecule 1 (VCAM-1) and fibronectin, suggesting a potential link to cell adhesion mediated by this integrin. drugbank.comgoogle.com
Modulation of Endothelial Cell Biology and Angiogenesis
Influence on Leukocyte Transendothelial Migration
Leukocyte transendothelial migration is a critical process for immune surveillance and inflammation, where leukocytes exit the bloodstream by migrating across the endothelial monolayer. genome.jpkegg.jpahajournals.orgfrontiersin.org This multi-step process involves the interaction of leukocytes with endothelial cell adhesion molecules (CAMs), leading to firm adhesion and subsequent migration through the endothelial junctions. genome.jpkegg.jpahajournals.orgfrontiersin.org Key adhesion molecules involved include ICAM-1, VCAM-1, JAMs, PECAM-1, CD99, and VE-cadherin. genome.jpkegg.jpahajournals.org Leukocyte migration is driven by intracellular signaling pathways that regulate adhesion and chemotaxis, as well as induce transient modulation of endothelial integrity. genome.jpahajournals.org This involves cytoskeletal rearrangements in both leukocytes and endothelial cells. genome.jpkegg.jpahajournals.orgfrontiersin.org For instance, alphaL/beta2 integrin activation can lead to the activation of RhoA and ROCK, resulting in the retraction of the actin cytoskeleton in leukocytes. genome.jpkegg.jpahajournals.org VCAM-1 ligation on endothelial cells can induce the activation of NADPH oxidase and the production of reactive oxygen species (ROS), affecting VE-cadherin-mediated adhesion. kegg.jp While the mechanism of leukocyte transendothelial migration is well-described, specific information detailing the direct influence of this compound on this process was not found in the provided search results.
Regulation of Cytoskeletal Dynamics and Cell Plasticity
The cytoskeleton is a dynamic network of protein filaments, including actin filaments, microtubules, and intermediate filaments, that provides structural support, determines cell shape, and is involved in processes like cell motility, division, and intracellular transport. frontiersin.orgnih.govwikipedia.orgrupress.org The dynamic reorganization of the cytoskeleton is essential for cellular responses to internal and external signals. frontiersin.orgnih.gov Cell plasticity refers to the ability of cells to alter their state, which often involves significant cytoskeletal rearrangements. frontiersin.orgfrontiersin.org For example, epithelial-mesenchymal transition (EMT), a process associated with cellular plasticity, involves the reorganization of the actin cytoskeleton and intermediate filament network, leading to enhanced cell motility. frontiersin.org Focal adhesions, which connect the cytoskeleton to the ECM, play a key role in mechanotransduction, converting mechanical signals into biochemical signals that influence cytoskeletal organization and cellular behavior. frontiersin.orgwikipedia.org Signaling pathways like Rho/ROCK and YAP/TAZ are involved in mediating the link between mechanical forces and gene expression via the cytoskeleton. frontiersin.org While the fundamental aspects of cytoskeletal dynamics and cell plasticity are understood, specific information regarding the direct regulatory effects of this compound on these processes was not identified in the search results.
Interplay with Intracellular Signaling Networks (e.g., Rap1, PI3K-Akt pathways)
Intracellular signaling networks play a crucial role in mediating cellular responses to various stimuli. The Rap1 signaling pathway, involving the small G protein Rap1, is involved in processes such as cell adhesion, cell junction formation, cell migration, and cell proliferation. cusabio.comnih.gov Rap1 is activated by guanylate exchange factors (GEFs) and deactivated by GTPase activating proteins (GAPs), acting as a molecular switch. cusabio.com Activated Rap1 can recruit effectors involved in integrin signaling and ERK activation. cusabio.com The PI3K-Akt pathway is another critical signaling cascade that regulates diverse cellular functions, including cell growth, survival, metabolism, and proliferation. researchgate.netijbs.comoaepublish.comwikipedia.org This pathway is activated by growth factors, cytokines, and hormones, leading to the phosphorylation and activation of Akt. researchgate.netijbs.comoaepublish.comwikipedia.org Akt has numerous downstream targets and is involved in processes like glucose metabolism and the inhibition of apoptosis. researchgate.netijbs.comoaepublish.comwikipedia.org The PI3K-Akt pathway is often dysregulated in various diseases, including cancer. ijbs.comoaepublish.comwikipedia.org While these signaling pathways are extensively studied, specific detailed research findings on the direct interplay of this compound with Rap1 or the PI3K-Akt pathways were not found in the provided search results. Some search results mention Rap1 in the context of other compounds or general signaling mechanisms cusabio.comnih.govnih.govelifesciences.orguni-freiburg.de, and the PI3K-Akt pathway is discussed in relation to various cellular processes and other inhibitors researchgate.netijbs.comoaepublish.comwikipedia.orgnih.gov.
Preclinical Research Methodologies and Findings
In Vitro Experimental Models
In vitro studies are fundamental in the preclinical evaluation of drug candidates, allowing for controlled assessment of their mechanisms of action and effects on various biological processes at the cellular and molecular levels.
Cell-based assays have been crucial in demonstrating the antagonistic activity of MK-0668 against VLA-4. These assays typically involve assessing the compound's ability to block the interaction between VLA-4 expressing cells and their ligands, such as VCAM-1 or fibronectin. Functional inhibition is often measured by the reduction in cell adhesion or migration mediated by VLA-4.
Studies have shown that this compound is a potent antagonist of VLA-4, exhibiting activity in human whole blood. The potency is often quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target activity. This compound has demonstrated picomolar activity in whole blood assays.
| Species | IC50 (nM) in Whole Blood |
|---|---|
| Human | 0.13 |
| Dog | 0.19 |
| Rhesus Monkey | 0.21 |
| Rat | 0.4 |
Cell lines expressing VLA-4, such as Jurkat cells, are commonly used in cell adhesion assays to evaluate the inhibitory effect of VLA-4 antagonists. By blocking VLA-4, this compound is expected to inhibit the adhesion of these cells to surfaces coated with VLA-4 ligands like VCAM-1.
Biochemical assays are employed to study the direct interaction of a compound with its target receptor or enzyme and to characterize the binding kinetics. For this compound, the primary focus of biochemical investigation has been its interaction with the VLA-4 integrin.
This compound functions by binding to VLA-4, thereby preventing its interaction with cognate ligands. frontiersin.org Biochemical studies have characterized this compound as having slow dissociation rates from VLA-4, contributing to sustained activity. While the search results highlight the potent antagonism of VLA-4, detailed information regarding biochemical assays for interactions with other enzymes or receptors beyond VLA-4 for this compound was not specifically found. The potent activity against VLA-4 in whole blood suggests a high degree of selectivity for this target.
Cellular phenotype analysis involves examining the effects of a compound on fundamental cellular processes such as morphology, proliferation, and apoptosis (programmed cell death). These studies can provide insights into potential cellular toxicity or specific biological effects unrelated to the primary target.
While these types of analyses are standard components of preclinical research to assess the broader impact of a compound on cell health and behavior, specific findings detailing the effects of this compound on cell morphology, proliferation, or apoptosis in the available search results were not identified. Preclinical evaluation of a VLA-4 antagonist would typically include such assessments, particularly in the context of understanding potential off-target effects or direct impacts on immune cell viability and growth.
Gene expression profiling and proteomic analysis are advanced techniques used to investigate how a cell's gene activity (transcription) and protein levels are altered in response to a compound. These analyses can reveal affected biological pathways and provide a comprehensive view of the cellular response.
Information specifically detailing gene expression profiling or proteomic analysis conducted in response to this compound treatment was not found in the provided search results. While these methodologies are valuable in preclinical research for understanding the downstream effects of target modulation, their application in the context of this compound was not described in the retrieved literature.
In Vivo Animal Model Systems
In vivo studies using animal models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate in a complex biological system before human trials.
The selection of appropriate animal models in preclinical research is guided by the need to mimic aspects of the human disease or biological process that the drug candidate is intended to target. For VLA-4 antagonists like this compound, which are being investigated for conditions involving immune cell trafficking, animal models of inflammatory or autoimmune diseases are often utilized. bindingdb.org
Assessment of Compound Activity and Receptor Occupancy in Vivo
In vivo studies have been crucial in assessing the activity and receptor occupancy of this compound. These studies aim to determine if the compound can effectively engage its target, VLA-4, within a living system and to understand the relationship between the administered compound and the level of target engagement.
Research has shown that sustained activity, as measured by receptor occupancy, was achieved in preclinical species after oral dosing of this compound nih.govacs.org. This finding is significant as it indicates that the compound can reach its target and remain bound for a duration, which is a key factor for therapeutic potential. The discovery process for potent VLA-4 antagonists like this compound involved identifying compounds with high activity and favorable dissociation rates nih.govacs.org. The potency achieved with this compound was found to be sufficient to potentially overcome pharmacokinetic limitations that can affect this class of antagonists nih.govacs.org.
Various methodologies are generally employed in preclinical settings to assess in vivo receptor occupancy. These can include techniques such as Positron Emission Tomography (PET) imaging using radioligands that bind to the target receptor medchemexpress.com. Another common approach is ex vivo autoradiography, where a radioligand is applied to tissue sections from animals treated with the test compound to measure the displacement of the radioligand, indicating receptor occupancy by the compound evotec.comreplacinganimalresearch.org.uk. More recent advancements also involve using non-radiolabeled tracers coupled with highly sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify tracer distribution and determine receptor occupancy meliordiscovery.comnih.gov. These methods allow for the assessment of target engagement in relevant tissues and can help establish the relationship between the concentration of the compound and the level of receptor occupancy.
Translational Research Findings from Animal Studies
Translational research findings from animal studies with this compound provide insights into the potential for its effects to be relevant in a clinical context. Preclinical studies have been conducted to evaluate the efficacy and safety profile of this compound in animal models before moving to human trials evitachem.com.
The observation of sustained activity and receptor occupancy in preclinical species after oral administration is a key translational finding nih.govacs.org. This suggests that the favorable properties observed in in vitro studies, such as high potency and slow dissociation rates, can be translated into effective target engagement in a living system following oral administration. Overcoming the pharmacokinetic challenges often associated with VLA-4 antagonists is a critical step in the translational pathway, and the preclinical data for this compound indicated that its potency was sufficient to address these issues nih.govacs.org.
While specific detailed data tables from these animal studies are not available in the provided information, the reported findings highlight the successful demonstration of in vivo target engagement and sustained activity in preclinical models. These results are fundamental in supporting the progression of a compound like this compound through the drug development pipeline, providing the necessary preclinical evidence to explore its potential in human subjects. Translational research in this context aims to bridge the gap between basic scientific discoveries and their application in clinical practice, and the preclinical animal studies with this compound served this purpose by evaluating its properties in a living system relevant to human physiology and disease.
Advanced Research Techniques Applied to Mk 0668 Investigation
Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., SPR Assay)
A cornerstone in drug discovery is the precise characterization of the interaction between a ligand (the drug candidate) and its biological target. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the potency and mechanism of a compound like MK-0668.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. youtube.com The principle involves immobilizing one interacting partner, such as the VLA-4 receptor, onto a sensor chip. A solution containing the other partner, the analyte (e.g., this compound), is then flowed over this surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a measurable signal proportional to the mass of the bound analyte. youtube.comnih.govhacettepe.edu.tr
This technique yields a sensorgram that allows for the determination of key kinetic parameters:
Association rate constant (k_a): The rate at which the drug binds to the target.
Dissociation rate constant (k_d): The rate at which the drug-target complex breaks apart.
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_d to k_a.
While specific SPR data for this compound is not publicly detailed, the application of similar biophysical methods has been documented for other VLA-4 inhibitors. For instance, a surface acoustic wave biosensor, which operates on a related principle, was used to determine the kinetic constants for the binding of heparin derivatives to VLA-4. nih.gov This study successfully measured binding affinities in the low micromolar range, demonstrating the utility of such techniques in quantifying interactions at the VLA-4 target. nih.gov
| Technique | Principle | Key Parameters Measured | Relevance to this compound Investigation |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. youtube.com | k_a (on-rate), k_d (off-rate), K_D (affinity). youtube.com | Quantifies the binding affinity and kinetics of this compound to VLA-4, providing a detailed understanding of its potency and target engagement. |
| Surface Acoustic Wave (SAW) Biosensor | Detects binding events through changes in the properties of an acoustic wave propagating on a sensor surface. nih.gov | Binding affinity and kinetic constants. nih.gov | Demonstrates a practical application of biophysical sensing to measure binding constants of ligands to the VLA-4 integrin. nih.gov |
| Soluble VCAM-1 Binding Assays | Measures the inhibition of VLA-4 binding to its natural ligand, VCAM-1, in a cell-free system. mdpi.com | IC₅₀ (half maximal inhibitory concentration). | Provides a functional measure of inhibitor potency by assessing its ability to block the natural protein-protein interaction. |
Chemo-proteomic and Metabolomic Platforms for Mechanistic Elucidation
To understand the cellular effects of a drug beyond its primary binding event, chemo-proteomic and metabolomic approaches are employed. These platforms offer a global view of the changes in protein networks and metabolic states induced by the compound.
Chemo-proteomics aims to identify the protein interaction partners of a drug or a biological target on a proteome-wide scale. For an integrin antagonist like this compound, these methods can be used to map the VLA-4 "adhesome"—the complex network of proteins that associate with the integrin to mediate downstream signaling. embopress.org Methodologies involve isolating integrin-associated complexes from cells, with and without drug treatment, followed by identification and quantification of proteins using mass spectrometry. embopress.orgnih.gov
By comparing the protein composition of the VLA-4 adhesome in the presence and absence of this compound, researchers could:
Identify proteins whose recruitment to VLA-4 is blocked by the inhibitor.
Discover novel signaling pathways affected by VLA-4 antagonism.
Understand how this compound modulates the connection between the extracellular matrix and the intracellular actin cytoskeleton. embopress.org
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. It provides a functional readout of the physiological state of a cell. mdpi.com While specific metabolomic studies on this compound have not been detailed in the available literature, this technique holds the potential to elucidate the systemic and cellular consequences of VLA-4 inhibition. Since VLA-4 is critical for leukocyte trafficking in inflammatory responses, metabolomic profiling could reveal how blocking this pathway with this compound alters the metabolic signatures associated with inflammation. mdpi.comnih.gov
High-Throughput Screening and Computational Drug Discovery Methodologies
The discovery of novel drug candidates like this compound often begins with screening large libraries of compounds and is frequently guided by computational methods.
High-Throughput Screening (HTS) allows for the rapid testing of hundreds of thousands to millions of compounds for their ability to modulate a specific biological target. nih.gov In the context of VLA-4, HTS assays have been developed to identify antagonists. For example, a high-throughput flow cytometry-based screen was successfully used to screen a chemical library for allosteric antagonists of VLA-4. nih.gov Such screens are designed to identify initial "hits"—compounds that show activity against the target and serve as starting points for medicinal chemistry optimization. The discovery of various VLA-4 antagonists has originated from screening efforts involving cyclic peptides and other chemical scaffolds. benthamscience.comnih.gov
Computational Drug Discovery encompasses a range of in silico techniques that accelerate the discovery and design of new drugs. nih.gov These methods are integral to modern drug development and were likely involved in the optimization of the lead compound that resulted in this compound.
Key computational approaches relevant to VLA-4 inhibitor design include:
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic regions) that a molecule must possess to bind to VLA-4. This model can then be used to search virtual libraries for new compounds with the desired features. nih.gov
Virtual Screening and Molecular Docking: A homology model or crystal structure of the target protein (VLA-4) is used to computationally screen large compound libraries. nih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to the receptor, estimating its binding affinity and guiding the selection of candidates for synthesis and testing. nih.gov
Structure-Activity Relationship (SAR) and 3D-QSAR: These methods rationalize the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building computational models, researchers can predict the potency of new, unsynthesized analogs, thereby guiding the rational design of more effective inhibitors. nih.gov
| Methodology | Description | Objective in Drug Discovery Pipeline |
|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries for activity against a biological target. nih.gov | Hit Identification: To find initial compounds with desired biological activity from a large and diverse chemical space. |
| Pharmacophore Modeling | Creates a 3D model of the essential features required for a molecule to bind to the target receptor. nih.gov | Lead Discovery & Optimization: To screen virtual libraries for novel scaffolds and guide the design of new molecules with improved binding. |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule within the active site of a target protein. nih.gov | Hit-to-Lead & Lead Optimization: To prioritize compounds for synthesis and predict how structural modifications will affect binding. |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlates the 3D properties of molecules with their biological activity to build a predictive statistical model. nih.gov | Lead Optimization: To guide the rational design of more potent analogs by predicting their activity before synthesis. |
Current Academic Research Gaps and Future Research Directions
Comprehensive Elucidation of Potential Off-Target Interactions at the Molecular Level
A significant research gap involves the comprehensive elucidation of potential off-target interactions of MK-0668 at the molecular level. While drugs are designed to target specific proteins, they can interact with numerous other biological molecules, leading to unintended effects nih.govnih.gov. Understanding these off-target interactions is crucial for predicting potential therapeutic or toxicological outcomes mdpi.com. Large-scale computational predictions and experimental screenings are employed to identify such interactions mdpi.comicr.ac.uk. For instance, studies on other drug classes, like PARP inhibitors, have revealed varying levels of molecular selectivity and off-target effects on protein kinases, even among clinically effective compounds icr.ac.uk. Similarly, computational frameworks have been used to predict interactions of approved drugs with a wide range of targets, including enzymes, G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors mdpi.com. Future research needs to apply and expand upon these methods to thoroughly map the off-target profile of this compound, providing a more complete picture of its molecular pharmacology. This includes utilizing advanced computational tools and experimental techniques such as high-throughput screening and mass spectrometry-based proteomics to identify and validate interactions with unintended targets mdpi.comfrontiersin.orgmdpi.com.
Development of Novel Analogs with Refined Pharmacological Profiles
The development of novel analogs of this compound with refined pharmacological profiles represents a significant future research direction Current time information in Aurangabad Division, IN.nih.govemerald.com. The discovery of highly potent VLA-4 antagonists, such as this compound, has been achieved through the modification of lead structures acs.org. Incorporating specific chemical substituents, like an amino group on the proline fragment, has led to compounds with picomolar activity and slow dissociation rates acs.org. The field of drug discovery continuously seeks to improve the selectivity, potency, and pharmacokinetic properties of compounds nih.govacs.org. Rational drug design approaches aim to tune binding selectivity to minimize off-target effects while maintaining or enhancing efficacy at the intended target nih.gov. This involves understanding the molecular principles that govern selectivity and utilizing computational tools like molecular docking and dynamics simulations to predict and evaluate interactions acs.org. The development of novel analogs of this compound could focus on improving its selectivity for specific integrin heterodimers or exploring modified structures that influence downstream signaling in a more targeted manner. Techniques such as structure-activity relationship (SAR) studies and computational modeling will be crucial in designing and evaluating these new compounds acs.orgacs.org.
Exploration of this compound as a Research Tool for Basic Biological Mechanisms
This compound, as a potent and selective VLA-4 antagonist, holds potential for exploration as a research tool to investigate basic biological mechanisms involving integrin function. Small molecules with well-defined targets are invaluable in cell biology for dissecting the roles of specific proteins in complex cellular processes icr.ac.uktandfonline.com. By inhibiting VLA-4, this compound can be used to probe the involvement of this integrin in various physiological and pathological contexts, such as cell migration, immune cell trafficking, and inflammation. Research on other targeted therapies has demonstrated their utility as chemical probes to study protein function and validate potential drug targets icr.ac.uktandfonline.com. For instance, PROTACs, which induce protein degradation, are being used as chemical probes to understand the roles of biological targets in living systems tandfonline.com. Similarly, this compound could be employed in in vitro and in vivo studies to delineate the specific contributions of VLA-4-mediated adhesion and signaling to these processes. This application can provide fundamental insights into integrin biology, independent of its potential therapeutic use. Future research could leverage this compound in combination with techniques like live-cell imaging, gene editing, and proteomics to gain a deeper understanding of the molecular events governed by VLA-4.
Q & A
Q. How can I ensure reproducibility in this compound’s synthesis and characterization?
- Methodology : Publish detailed synthetic protocols (e.g., reaction conditions, purification steps) in Supplementary Information. Characterize compounds with NMR, HPLC, and HRMS. Deposit spectral data in public repositories (e.g., PubChem) .
Ethical and Reporting Standards
Q. How do I comply with journal requirements when publishing this compound research?
- Methodology : Follow discipline-specific guidelines (e.g., CONSORT for trials, STREGA for genomics). Disclose synthetic routes, purity, and characterization data for novel analogs. Use controlled vocabularies (e.g., MeSH terms) to enhance discoverability .
Q. What ethical frameworks apply to this compound studies involving human-derived samples?
- Methodology : Obtain IRB approval for biobanking and secondary use of samples. Anonymize data using dual-coding systems. Share de-identified datasets via platforms like dbGaP, adhering to GDPR or HIPAA standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
